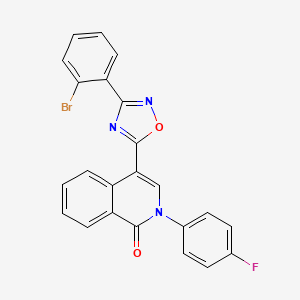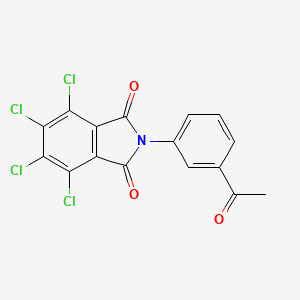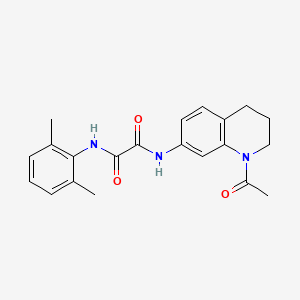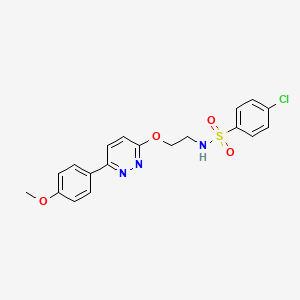
4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)isoquinolin-1(2H)-one" is a multifaceted molecule that incorporates several structural motifs, including an oxadiazole ring, a bromophenyl group, a fluorophenyl group, and an isoquinoline core. This compound is of interest due to the biological activities that such structures often exhibit, including antimicrobial properties as suggested by related research .
Synthesis Analysis
The synthesis of related isoquinoline derivatives has been reported in the literature. For instance, 4-bromo-1,2-dihydroisoquinolines have been synthesized using a rhodium-catalyzed reaction involving the intramolecular attack of a benzyl bromide on an α-imino rhodium carbene . Additionally, derivatives of isoquinoline have been synthesized from 1,2,3,4-tetrahydroisoquinoline, which itself can be prepared from benzoic acid in a few steps . These methods provide a foundation for the synthesis of complex molecules like the one , although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, IR, and Mass spectral studies. Single crystal X-ray diffraction studies have been employed to confirm the structure of a morpholine derivative with an oxadiazole ring and a fluorophenyl group, indicating that such methods could be used to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The oxadiazole ring is a common feature in the synthesis of various heterocyclic compounds, such as the 1,3,4-oxadiazolo[3,2-b]isoquinoline derivatives synthesized from homophthalic anhydride and acylhydrazines . The presence of the oxadiazole ring in the compound of interest suggests that it may undergo similar chemical reactions, potentially leading to a variety of derivatives with different substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of the bromophenyl and fluorophenyl groups, as well as the oxadiazole and isoquinoline rings. These groups can impact the molecule's polarity, solubility, and reactivity. The antimicrobial activity of related compounds has been observed, particularly with bromine substitution, indicating that the compound may also exhibit such properties . Additionally, the compound's crystal structure, as determined by X-ray diffraction, would provide insights into its lattice parameters and stability .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
A study by Rambabu Sirgamalla and Sakram Boda (2019) synthesized 2-(4-((5-(4-bromophenyl)-1, 3, 4-oxadiazol-2-yl)methoxy)phenyl)-1H-benzo[de] isoquinoline-1,3(2H)-dione derivatives, which were evaluated for their antibacterial and antifungal activities against common pathogens like Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans. The compounds showed varying degrees of potency, indicating the potential of 1,3,4-oxadiazole derivatives in antimicrobial applications Chemical Data Collections.
Antioxidant Activities
E. Menteşe, S. Ülker, and B. Kahveci (2015) investigated benzimidazole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, 1,3,4-oxadiazole, and morpholine rings for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. The study found notable DPPH and ABTS scavenging activities, highlighting the antioxidant potential of oxadiazole derivatives Chemistry of Heterocyclic Compounds.
Molecular Interactions and Physical Properties
A study by D. R. Godhani et al. (2013) focused on the thermo-physical properties of 1,3,4-oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide. The research analyzed the density, viscosity, ultrasonic velocity, and various acoustical and thermodynamic parameters of the compounds, offering insights into the molecular interactions and potential applications of such derivatives in different solvent systems Journal of Molecular Liquids.
Eigenschaften
IUPAC Name |
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrFN3O2/c24-20-8-4-3-7-18(20)21-26-22(30-27-21)19-13-28(15-11-9-14(25)10-12-15)23(29)17-6-2-1-5-16(17)19/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUCWUVAPPSRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=CC=C5Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)isoquinolin-1(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B3008310.png)



![1-[(5-Fluoropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B3008322.png)

![methyl 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B3008325.png)


![6-Hydroxy-4-methyl-1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B3008328.png)
![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3008330.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B3008331.png)

![(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid](/img/structure/B3008333.png)